Phenolphthalein

Catalog No.
S539449
CAS No.
77-09-8
M.F
C20H14O4
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenolphthalein

CAS Number

77-09-8

Product Name

Phenolphthalein

IUPAC Name

3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C20H14O4/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,21-22H

InChI Key

KJFMBFZCATUALV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
400 mg/L
0.00 M
1 g dissolves in 12 ml alcohol, in about 100 ml ether; sol in dil solutions of Alkali hydroxides and hot solutions of alkali carborates forming a red soln
Insoluble in benzene and petroleum ether; slightly soluble in carbon disulfide; soluble in ethyl ether, chloroform, and toluene; very soluble in ethanol, acetone, and pyrene.
In water, 400 mg/L @ room temperature

Synonyms

Ap-La-Day, Ex-Lax, Feen-A-Mint, Laxatone, Laxettes, Modane, Phenolphthalein, Thalinol

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Description

The exact mass of the compound Phenolphthalein is 318.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)400 mg/l0.00 m1 g dissolves in 12 ml alcohol, in about 100 ml ether; sol in dil solutions of alkali hydroxides and hot solutions of alkali carborates forming a red solninsoluble in benzene and petroleum ether; slightly soluble in carbon disulfide; soluble in ethyl ether, chloroform, and toluene; very soluble in ethanol, acetone, and pyrene.in water, 400 mg/l @ room temperature. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757271. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenolphthaleins. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Acid-Base Indicator

Phenolphthalein's most significant contribution to research lies in its use as a simple and effective acid-base indicator. It changes color in response to changes in acidity (). In basic solutions (pH > 8.2), it turns a vibrant pink, while remaining colorless in acidic solutions (pH < 6.4). This visual cue allowed researchers to easily determine the endpoint of acid-base titrations, a fundamental analytical technique for measuring solution concentrations.

However, safer and more versatile indicators like phenolphthalein sulfonate have largely replaced phenolphthalein due to its potential health risks ().

pH Studies

Phenolphthalein's ability to indicate pH has also been used in research to monitor changes in acidity over time in various biological and chemical systems. For example, it might be used to track the pH of a cell culture or an enzymatic reaction ().

Historical Research Applications

Beyond acid-base studies, some historical research employed phenolphthalein in specific contexts. For instance, it was once used as a laxative, although this practice has been discontinued due to safety concerns (). Additionally, its fluorescent properties were explored in some early biochemical research, but safer alternatives have emerged.

Phenolphthalein is a chemical compound with the molecular formula C20H14O4\mathrm{C}_{20}\mathrm{H}_{14}\mathrm{O}_{4}. Discovered by Adolf von Baeyer in 1871, it is primarily known as an acid-base indicator. In its natural state, phenolphthalein appears as a colorless crystalline solid, though it can also be found in pale yellow or orange powder forms . The compound exhibits distinct color changes in response to pH levels: it remains colorless in acidic solutions (pH < 8) and turns pink in basic solutions (pH > 10) due to the ionization of its phenolic groups .

Phenolphthalein undergoes several chemical transformations depending on the pH of the solution:

  • Acidic Conditions: In a strongly acidic environment, phenolphthalein exists in a protonated form, which is typically orange due to sulfonation .
  • Neutral to Slightly Basic Conditions: The lactone form is colorless and stable between pH 0 and 8.3 .
  • Basic Conditions: As the pH rises above 8.3, phenolphthalein loses protons and transitions into its pink-colored ionized form (In2^{2-}). At very high pH levels (above 12), further deprotonation leads to a colorless species .

The ionization process can be summarized by the following reactions:

  • In acidic conditions:
    H3In+Orange ColorH_3In^+\rightarrow \text{Orange Color}
  • In neutral conditions:
    H2InColorlessH_2In\rightarrow \text{Colorless}
  • In basic conditions:
    H2In+2OHIn2+2H2O(Pink Color)H_2In+2OH^-\rightarrow In^{2-}+2H_2O\quad (\text{Pink Color})

The synthesis of phenolphthalein involves a series of aromatic electrophilic substitution reactions. The primary method includes:

  • Reactants: Phenol and phthalic anhydride.
  • Catalyst: A strong acid, typically sulfuric acid.
  • Reaction Mechanism:
    • Phenol acts as a nucleophile and attacks the electrophilic carbon of phthalic anhydride.
    • The reaction proceeds through the formation of an intermediate carbocation.
    • The final product is obtained after dehydration and crystallization.

Phenolphthalein serves multiple purposes in various fields:

  • Laboratory Use: It is widely used as an acid-base indicator in titrations due to its clear color change at specific pH levels .
  • Medical Use: Historically utilized as a laxative, though its use has declined due to safety concerns .
  • Research: Employed in studies involving reaction kinetics and pH monitoring in chemical experiments .

Studies have shown that phenolphthalein interacts with hydroxide ions during titrations, where it undergoes rapid deprotonation leading to observable color changes. The kinetics of these interactions can vary based on concentration and temperature, making it a subject of interest in chemical kinetics research .

Several compounds exhibit similar properties to phenolphthalein, particularly as acid-base indicators. Here are some notable examples:

CompoundColor Change (pH Range)Unique Features
Methyl OrangeRed to Yellow (pH 3.1 - 4.4)Useful for strong acid titrations
Bromothymol BlueYellow to Blue (pH 6.0 - 7.6)Commonly used for neutralization reactions
Thymol BlueYellow to Blue (pH 1.2 - 9.6)Exhibits dual color change over a wide pH range
Universal IndicatorVaries across spectrumCombines several indicators for broad applications

Uniqueness of Phenolphthalein

Phenolphthalein stands out due to its distinct transition from colorless to pink at higher pH levels, making it particularly effective for detecting endpoint shifts during titrations involving weak acids and strong bases. Its ability to revert back to colorless under acidic conditions further enhances its utility in laboratory settings .

The classical synthesis of phenolphthalein represents one of the most significant applications of the Friedel-Crafts acylation reaction in organic chemistry. This methodology, first developed in the late 19th century, involves the condensation of phthalic anhydride with phenol under acidic conditions to form the characteristic phthalein structure [1] [2]. The reaction proceeds through a series of electrophilic aromatic substitution reactions that ultimately yield the target compound with its distinctive pH-indicating properties.

[image:1]

The stoichiometric relationship requires two moles of phenol to react with one mole of phthalic anhydride, producing phenolphthalein and water as a byproduct [1] [3]. This reaction has been extensively studied and optimized over decades, with numerous variations developed to improve yield, reduce reaction time, and minimize environmental impact [4] [3].

Electrophilic Aromatic Substitution Pathways

The mechanistic pathway for phenolphthalein synthesis follows the classic two-step electrophilic aromatic substitution mechanism. The initial step involves the protonation of phthalic anhydride by the acid catalyst, typically concentrated sulfuric acid, which creates a highly electrophilic species [1] [5]. This protonated phthalic anhydride then acts as the electrophile in the subsequent aromatic substitution reaction.

The first nucleophilic attack occurs when the electron-rich phenol molecule attacks the protonated phthalic anhydride. The hydroxyl group on phenol serves as a powerful electron-donating substituent, activating the aromatic ring toward electrophilic attack [6] [7]. This activation occurs through resonance stabilization, where the lone pairs on the oxygen atom delocalize into the aromatic system, increasing electron density particularly at the ortho and para positions [8] [7].

The reaction proceeds through a carbocation intermediate, often referred to as a Wheland intermediate or arenium ion [5] [9]. This positively charged species is stabilized by resonance with the aromatic system and the electron-donating hydroxyl group [6] [8]. The stabilization is particularly effective when the electrophilic attack occurs at the ortho or para positions relative to the hydroxyl group, explaining the regioselectivity observed in this reaction [7].

Following carbocation formation, a rapid deprotonation step occurs to restore aromaticity [5]. This deprotonation is thermodynamically favored due to the significant stabilization energy associated with aromatic systems, approximately 36 kilocalories per mole for benzene derivatives [5]. The loss of the proton regenerates the aromatic character of the ring while maintaining the newly formed carbon-carbon bond.

The second phenol molecule then undergoes an analogous electrophilic aromatic substitution sequence. However, this second substitution occurs at a different carbonyl carbon of the phthalic anhydride moiety, leading to the formation of the characteristic triphenylmethane-like structure [3] [10]. The final step involves cyclization through nucleophilic attack of one of the phenolic hydroxyl groups on the remaining carbonyl carbon, forming the lactone ring that is characteristic of phenolphthalein [3] [10].

Catalytic Systems and Solvent Effects

The choice of catalytic system significantly influences both the rate and selectivity of phenolphthalein synthesis. Concentrated sulfuric acid remains the most commonly employed catalyst due to its exceptional protonating ability and its capacity to activate phthalic anhydride toward nucleophilic attack [1] [4]. The typical concentration employed ranges from 95 to 98 percent, providing sufficient acidity to protonate the carbonyl oxygen atoms of phthalic anhydride while maintaining liquid-phase reaction conditions [3] [11].

Alternative catalytic systems have been developed to address some of the limitations associated with concentrated sulfuric acid, particularly its corrosive nature and the difficulty in product isolation [4]. Para-toluenesulfonic acid has emerged as a particularly useful alternative catalyst, offering improved handling characteristics and more reproducible results [4]. Studies have demonstrated that approximately 10 mole percent of para-toluenesulfonic acid relative to phthalic anhydride provides optimal catalytic activity while minimizing side reactions [4].

Methanesulfonic acid represents another viable catalytic option, particularly for specialized applications requiring milder reaction conditions [12]. This catalyst system allows for reactions to proceed at lower temperatures, reducing the formation of unwanted byproducts and improving overall selectivity [12]. However, the trade-off typically involves longer reaction times and potentially lower overall yields compared to the conventional sulfuric acid system [12].

The development of heterogeneous catalytic systems has gained attention from both environmental and practical perspectives [13] [14]. Sulfated zirconia and related solid superacids have been investigated for phenolphthalein synthesis, offering advantages in terms of catalyst recovery and reuse [13]. These systems demonstrate high activity for Friedel-Crafts acylation reactions and can be easily separated from the reaction mixture by filtration [13].

Solvent effects play a crucial role in determining both reaction rate and product selectivity in phenolphthalein synthesis [15] [14]. The classical synthesis is typically conducted under solvent-free conditions, relying on the molten reactants to provide the reaction medium [3]. However, the use of appropriate solvents can significantly improve reaction control and product quality [15] [14].

Nonpolar solvents such as dichloromethane have been employed in extraction and purification procedures, taking advantage of the differential solubility of phenolphthalein and its precursors [16] [4]. The pH-dependent solubility characteristics of phenolphthalein allow for efficient separation using acid-base extraction techniques [16] [4]. In basic solution, phenolphthalein forms a water-soluble salt with characteristic purple coloration, while in acidic conditions, it precipitates as a colorless solid [16] [4].

The influence of solvent polarity on reaction kinetics has been studied extensively [15] [17]. Polar protic solvents tend to stabilize charged intermediates, potentially accelerating the rate-determining carbocation formation step [17]. However, these solvents may also interfere with the acid catalyst, reducing its effective concentration and overall activity [17].

Temperature control emerges as a critical factor in optimizing catalytic performance [4] [18]. The optimal reaction temperature typically ranges from 150 to 200 degrees Celsius, balancing reaction rate with selectivity considerations [4] [3]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote side reactions and product decomposition [4].

Modern Synthetic Approaches and Yield Optimization

Contemporary approaches to phenolphthalein synthesis have focused on addressing the limitations of classical methodologies through the implementation of advanced catalytic systems, optimized reaction conditions, and innovative purification techniques [20]. These modern methodologies aim to improve overall yield, reduce environmental impact, and enhance process efficiency for both laboratory and industrial applications.

Microwave-assisted synthesis has emerged as a particularly promising approach for phenolphthalein production [21]. This methodology offers several advantages over conventional heating methods, including rapid temperature elevation, uniform heating throughout the reaction mixture, and enhanced reaction rates [21]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [21].

The optimization of microwave synthesis parameters involves careful consideration of multiple variables including power level, reaction time, temperature, and reactant concentrations [21]. Response surface methodology has been employed to systematically investigate these parameters and identify optimal conditions [20] [21]. Power levels ranging from 100 to 400 watts have been investigated, with higher powers generally providing faster reaction rates but potentially leading to hot spot formation and localized overheating [21].

Solvent selection for microwave-assisted synthesis requires consideration of dielectric properties and heating efficiency [21]. Mixtures of water and organic cosolvents have shown particular promise, with 80:20 water to dimethylformamide ratios providing optimal results in related phthalein syntheses [21]. These mixed solvent systems improve reactant solubility while maintaining efficient microwave heating characteristics.

Flow chemistry approaches have gained increasing attention for phenolphthalein synthesis, offering improved process control and scalability [22]. Continuous flow reactors provide precise temperature and residence time control, leading to more consistent product quality and reduced batch-to-batch variation [22]. The enhanced heat and mass transfer characteristics of flow systems enable higher reaction temperatures and shorter residence times compared to batch processes [22].

The implementation of flow chemistry for phenolphthalein synthesis requires careful optimization of flow rates, reactor dimensions, and mixing characteristics [22]. Typical residence times range from minutes to hours, depending on reaction temperature and catalyst concentration [22]. The ability to rapidly quench reactions by cooling or pH adjustment in flow systems helps minimize overreaction and byproduct formation [22].

Green chemistry principles have driven the development of more sustainable synthetic approaches [23] [24]. The replacement of harsh mineral acids with milder catalytic systems represents a significant advancement in this direction [4] [24]. Ionic liquids have been investigated as both catalysts and reaction media, offering the advantages of recyclability and reduced volatility [25].

Deep eutectic solvents have emerged as particularly attractive alternatives to conventional catalytic systems [25]. These biodegradable, low-cost media can serve dual roles as both solvent and catalyst, simplifying reaction procedures and improving environmental compatibility [25]. Choline chloride-zinc chloride mixtures have demonstrated effectiveness in Friedel-Crafts acylations related to phenolphthalein synthesis [25].

Yield optimization strategies focus on minimizing side reactions while maximizing conversion of starting materials [26] [27]. Statistical experimental design methods, including Taguchi methodology and response surface analysis, have been employed to systematically investigate the effects of reaction parameters [20] [26]. These approaches enable the identification of optimal conditions while minimizing the number of required experiments [26].

Temperature optimization represents a critical aspect of yield improvement [27] [28]. The relationship between temperature and reaction rate typically follows Arrhenius kinetics, with higher temperatures providing faster reactions but potentially reducing selectivity [27]. The optimal temperature window for phenolphthalein synthesis generally ranges from 130 to 170 degrees Celsius, balancing conversion rate with product quality [27].

Catalyst loading optimization involves determining the minimum catalyst concentration required to achieve satisfactory reaction rates [27]. Excess catalyst can lead to increased side reactions and complicate product purification, while insufficient catalyst results in slow reaction rates and incomplete conversion [27]. Optimal catalyst concentrations typically range from 5 to 15 mole percent relative to phthalic anhydride [4] [27].

The implementation of in-situ monitoring techniques has enhanced process optimization capabilities [29]. Real-time spectroscopic methods enable continuous tracking of reaction progress and automatic adjustment of reaction parameters [29]. These monitoring systems can detect the onset of side reactions and trigger appropriate corrective actions [29].

Scale-up considerations play an important role in transitioning from laboratory to industrial production [30] [31]. Heat transfer limitations become increasingly significant at larger scales, requiring careful reactor design and temperature control systems [30]. The successful scale-up of phenolphthalein synthesis has been demonstrated in reactors ranging from 50 liters to industrial scale [30] [31].

Byproduct Formation and Purification Techniques

The formation of byproducts during phenolphthalein synthesis represents a significant challenge that affects both yield and product purity [32] [33]. Understanding the mechanisms of byproduct formation enables the development of strategies to minimize their occurrence and optimize purification procedures [33] [34]. The complexity of the reaction system, involving multiple electrophilic substitution steps and potential side reactions, creates numerous pathways for unwanted product formation.

Diphenylmethane derivatives constitute one of the most common classes of byproducts in phenolphthalein synthesis [35]. These compounds arise from the direct reaction between two phenol molecules, bypassing the intended reaction with phthalic anhydride [35]. The formation mechanism involves protonation of one phenol molecule followed by electrophilic attack on a second phenol molecule [35]. This side reaction is particularly favored at higher temperatures and with excess phenol concentrations [35].

The prevention of diphenylmethane formation requires careful control of reaction stoichiometry and temperature [35]. Maintaining a slight excess of phthalic anhydride relative to phenol can help minimize this side reaction by ensuring preferential reaction with the desired electrophile [4]. Temperature control becomes critical, as elevated temperatures favor the more thermodynamically favorable but undesired phenol-phenol coupling reaction [4].

Phthalide compounds represent another significant class of byproducts [2] [32]. These structures form through intramolecular cyclization reactions involving phthalic acid derivatives [2]. The formation of phthalides is particularly problematic because their physical and chemical properties closely resemble those of phenolphthalein, making separation challenging [32].

Phenolic polymers constitute a particularly troublesome class of byproducts [35]. These high molecular weight species form through successive electrophilic aromatic substitution reactions involving phenol molecules [35]. The polymerization process is initiated by acid-catalyzed formation of carbocation intermediates, which then react with additional phenol molecules to form oligomeric and polymeric products [35].

The formation of phenolic polymers is strongly dependent on reaction conditions, particularly temperature, acid concentration, and reaction time [35]. Higher acid concentrations promote carbocation formation and subsequent polymerization reactions [35]. Extended reaction times provide additional opportunities for polymerization to occur, especially if local concentrations of reactants become depleted [35].

Prevention strategies for phenolic polymer formation focus on maintaining controlled reaction conditions and minimizing residence time at elevated temperatures [35]. The use of inert atmospheres can help prevent oxidative polymerization pathways that may be initiated by dissolved oxygen [35]. Careful temperature ramping and controlled addition of reactants can also help minimize polymer formation [35].

Purification of phenolphthalein from reaction mixtures requires a multi-step approach that takes advantage of the unique chemical and physical properties of the target compound [33] [34]. The pH-dependent solubility characteristics of phenolphthalein provide the foundation for the most commonly employed purification strategy [16] [4].

Acid-base extraction represents the primary purification technique for phenolphthalein [16] [4]. This method exploits the weak acidic nature of phenolphthalein and its ability to form colored, water-soluble salts in basic solution [16] [4]. The extraction process typically begins with dissolution of the crude reaction mixture in an organic solvent such as dichloromethane [16] [4].

The organic solution is then contacted with aqueous sodium hydroxide solution, causing phenolphthalein to form a purple-colored phenolate salt that partitions into the aqueous phase [16] [4]. Unreacted phenol and most byproducts remain in the organic phase, providing significant purification [16] [4]. The aqueous phenolphthalein solution is then acidified with hydrochloric acid, causing precipitation of pure phenolphthalein as a colorless solid [16] [4].

The effectiveness of acid-base extraction depends on careful control of pH and extraction conditions [16] [4]. The pH must be sufficiently high to ensure complete ionization of phenolphthalein but not so high as to cause decomposition or formation of unwanted colorless salts [16] [4]. Optimal extraction typically occurs at pH values between 10 and 12 [16] [4].

Recrystallization serves as a secondary purification technique for removing colored impurities and trace byproducts [35] [36]. The choice of recrystallization solvent is critical for achieving effective purification while maintaining acceptable recovery yields [35]. Ethanol-water mixtures have proven particularly effective, providing good solubility for phenolphthalein while rejecting most impurities [35] [36].

The recrystallization process typically involves dissolution of crude phenolphthalein in hot ethanol followed by gradual addition of water until the solution becomes cloudy [35]. Slow cooling allows formation of high-purity crystals while impurities remain in solution [35]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity [35].

Steam distillation has been employed for the removal of volatile impurities, particularly unreacted phenol [35]. This technique takes advantage of the relatively high volatility of phenol compared to phenolphthalein [35]. The process involves heating the crude reaction mixture with steam, allowing volatile components to distill while the less volatile phenolphthalein remains in the distillation residue [35].

Chromatographic purification techniques offer the highest degree of separation efficiency but are typically reserved for analytical purposes or high-value applications [32]. Column chromatography using silica gel or alumina provides excellent separation of phenolphthalein from structurally similar impurities [32]. However, the cost and complexity of chromatographic purification limit its application in large-scale production [32].

Advanced purification techniques have been developed for specialized applications requiring exceptional purity [37]. Preparative high-performance liquid chromatography enables separation of phenolphthalein from closely related isomers and derivatives [37]. These techniques are particularly valuable for preparing reference standards and pharmaceutical-grade materials [37].

The development of continuous purification processes has gained attention for industrial applications [32]. Membrane-based separation techniques offer the potential for continuous operation with reduced solvent consumption [38]. Adsorptive membranes designed specifically for phenolphthalein recovery have demonstrated promising performance in pilot-scale studies [38].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder. Odorless. Aqueous solution is acidic. Colorless to pH 8.5; pink to deep-red above pH 9. Colorless in presence of large amounts of alkali. Tasteless. (NTP, 1992)

Color/Form

White or yellowish-white minute, triclinic crystals, often twinned
White rhombic needles
Pale yellow powde

XLogP3

3.6

Exact Mass

318.0892

Density

1.299 at 77 °F (NTP, 1992)
1.277 @ 32 °C

LogP

2.41
2.89 (LogP)
log Kow = 2.41

Odor

ODORLESS

Appearance

Solid powder

Melting Point

496 to 504 °F (NTP, 1992)
262.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6QK969R2IF

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity]

Drug Indication

Used for over a century as a laxative.

Therapeutic Uses

Cathartics; Indicators and Reagents
...Has...been widely employed as cathartic. ... /it/ is avail...in numerous proprietary preparations.
Since ... laxative effects are not usually produced in less than 6 hr after oral administration, they are often taken at bedtime, to produce their effect next morning. Because of adverse effects, use of these agents should be limited to 10 consecutive days. /diphenylmethane derivatives/
(VET): Has been used as a laxative.
Cathartic drug in laxatives; acid-base indicato

Pharmacology

Phenolphthalein is an organic compound used as a laboratory reagent and pH indicator. Phenolphthalein exerts laxative effects by stimulating the intestinal mucosa and constricting smooth muscles. However, phenolphthalein is no longer used as a laxative due to the suspected carcinogenicity of this compound.

MeSH Pharmacological Classification

Indicators and Reagents

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AB - Contact laxatives
A06AB04 - Phenolphthalein

Mechanism of Action

Stimulant drugs alter fluid and electrolyte absorption, producing net intestinal fluid accumulation and laxation. Increased concentrations of cyclic 3'-5'-adenosine monophosphate (CAMP) occurring in clonic mucosal cells may alter the permeability of these cells leading to net fluid accumulation and laxative action. Phenolphthalein also acts directly or reflexly to increase the the activity of the small intestine. Phenolphthalein acts mainly on the colon about 6 hours after ingestion.
When taken orally, it is thought to be dissolved by intestinal juices and bile and to stimulate intestinal musculature, chiefly that of colon.
Phenolphthalein increased intestinal fluid volume in rat colon in situ, apparently via stimulation of prostaglandin E biosynthesis in colon.
Water absorption from intestines of 6 pt with ileostomies and from rats was measured after administration of phenolphthalein. Results indicate that some laxative effects result from inhibition of water absorption in large and small intestines.
.... A catechol metabolite of PT, hydroxyphenolphthalein (PT-CAT), was recently identified and may be the molecular species responsible for at least part of the toxicity/carcinogenicity of PT. We hypothesize that PT-CAT inhibits the enzyme catechol-O-methyltransferase (COMT) and therefore potentiates genotoxicity by either PT-CAT itself or the endogenous catechol estrogens (CEs) in susceptible tissues. The present studies were conducted to determine the effects of PT treatment and PT-CAT itself on the COMT-mediated metabolism of 4- and 2-hydroxyestradiol both in vitro and in vivo. Female mice were treated with PT (50 mg/kg/d) for 21 days and then euthanized. PT-CAT concentration in urine reached plateau levels by 7 days of exposure. An O-methylated metabolite of PT-CAT was detected in feces. In vitro experiments demonstrated that PT treatment resulted in an increase in free CEs, which are normally cleared by COMT and a concurrent decrease in the capacity of hepatic catechol clearance by COMT. In vitro, PT-CAT was a substrate of COMT, with kinetic properties within the range measured with endogenous substrates. PT-CAT was an extremely potent mixed-type inhibitor of the O-methylation of the catechol estrogens, with 90-300 nM IC50s.

Vapor Pressure

6.7X10-13 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard

Health Hazard

Other CAS

77-09-8
518-51-4

Wikipedia

Phenolphthalein

Drug Warnings

Use of phenolphthalein by women during breast-feeding may cause diarrhea in their infants.
Patients should be warned of possible coloring of urine and feces.

Biological Half Life

Classical compartmental pharmacokinetics model developed to describe systemic blood concentration-time profile of phenolphthalein following single iv bolus injection; used to simulate 24-hr time course of blood concentration. Indication that long t/2 are artifacts of recirculation.

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

... Produced by the condensation of phenol with phthalic anhydride in the presence of concentrated sulfuric acid.
Interaction of phenol and phthalic anhydride in sulfuric acid.

General Manufacturing Information

1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-: ACTIVE
A 1% alcoholic solution as an indicator in titrations of mineral and organic acids and most alkalies.
... Not suitable for /titration of/ ammonia. Very sensitive to CO2, and in estimating carbonates liquid must be boiled. Borax can be titrated with phenolphthalein as indicator only when glycerol is present, because color gradually fades away as acid is added. Usable with few alkaloids.
Color loss of phenolphthalein in 1% wt/vol sodium carbonate and saturated lime water solution due to decomposition to 2-(4-hydroxybenzoyl)benzoic acid and phenol. Ideal sodium carbonate concentration was 0.05 n in basic solution for storing phenolphthalein samples as possible evidence in criminal cases.

Analytic Laboratory Methods

SPECTROPHOTOMETRIC DETERMINATION OF PHENOLPHTHALEIN WITH SULFURIC ACID.
HIGH PRESSURE LIQUID CHROMATOGRAPHY OF PHENOLPHTHALEIN IN ANTHELMINTIC TABLETS.

Clinical Laboratory Methods

SPECTROPHOTOMETRIC ASSAY OF PHENOLPHTHALEIN IN INTESTINAL PERFUSATE, SERUM & URINE.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Pretreatment of rats with sodium methotrexate (1 mg, orally, daily for 5 days) or vincristine sulfate (0.03 mg/kg, iv, weekly for 3 wk) markedly reduced biliary excretion of phenolphthalein (10 mg/kg, iv) indicating that hepatic function was decreased.

Stability Shelf Life

Stable in air.

Dates

Last modified: 08-15-2023

Methods for quantifying phenolphthalein in slimming tea

Steven Suryoprabowo, Xinxin Xu, Hua Kuang, Liqiang Liu, Chuanlai Xu
PMID: 33908585   DOI: 10.1039/d1tb00510c

Abstract

Because of increasing levels of obesity and the development of social network platforms, the online sale of slimming beverages has become very common. However, such beverages are often reported to contain hazardous drugs, such as phenolphthalein. In the present study, we established a rapid and sensitive immunochromatography gold-labeled monoclonal antibody (mAb) (IGM) method and a fluorescence-labeled mAb (IFM) method for determining phenolphthalein in ten types of slimming tea. The monoclonal antibodies and coating antigens were produced in our laboratory. Under optimal conditions, the cut-off limits were 250 ng mL-1 (IFM strip) and 500 ng mL-1 (IGM strip) in both 0.01 M phosphate-buffered saline (PBS) and samples of slimming tea. The mean recoveries were 96.2 to 104.7% for the IGM strip and 90.7 to 104.7% for the IFM strip. The data showed that the IFM strip was more sensitive than the IGM strip and that results could be generated within 10 min. Consequently, this novel technique represents a rapid and convenient method with which to detect phenolphthalein.


Fabrication and sensing properties of phenolphthalein based colorimetric and turn-on fluorogenic probe for CO

Sukriye Nihan Karuk Elmas, Abdurrahman Karagoz, Duygu Aydin, Fatma Nur Arslan, Gokhan Sadi, Ibrahim Yilmaz
PMID: 33676708   DOI: 10.1016/j.talanta.2021.122166

Abstract

Herein, an easy assembled colorimetric and ''turn-on'' fluorescent sensor (probe P4SC) based on phenolphthalein was developed for carbonate ion (CO
) sensing in a mixture of EtOH/H
O (v/v, 80/20, pH = 7, Britton-Robinson buffer) media. The probe P4SC demonstrated high sensitive and selective monitoring toward CO
over other competitive anions. Interaction of CO
with the probe P4SC resulted in a significant increment in emission intensity at λ
= 498 nm (λ
= 384 nm) due to the strategy of blocking the photo induced electron transfer (PET) mechanism.
H NMR titration and Job's methods, as well as the theoretical study were carried out to support the probable stoichiometry of the reaction (1:2) between P4SC and CO
. The binding constant of the probe P4SC with CO
was calculated as 2.56 × 10
M
. The probe P4SC providing rapid response time (~0.5 min) with a satisfactorily low detection limit (14.7 nM) may be useful as a valuable realistic sensor. The imaging studies on the liver cancer cells (HepG2) shows the great potential of the probe P4SC for the sensation of intracellular CO
anions. Furthermore, the satisfactory recovery and RSD values obtained for water application confirming that the probe P4SC could be applied to sensing of CO
ion.


A novel phenolphthalein-based fluorescent sensor for Al

Duygu Aydin, Sinan Dinckan, Sukriye Nihan Karuk Elmas, Tahir Savran, Fatma Nur Arslan, Ibrahim Yilmaz
PMID: 32781355   DOI: 10.1016/j.foodchem.2020.127659

Abstract

In this study, 3,3-bis(4-hydroxy-3-((E)-((4-hydroxyphenyl)imino)methyl) phenyl)isobenzofuran-1(3H)-one (HMBP) was designed as a ''turn-on″ fluorogenic chemosensor to detect Al
. Studies were performed in C
H
OH-HEPES (v/v, 9/1, pH 7.0) media at λ
= 475 nm. The LOD value was found to be 0.113 µM. The stoichiometric ratio of HMBP-Al
was determined as 1:2 by Job's plot and ESI-MS as well as
H NMR titration. The binding constant of chemosensor HMBP with Al
from the Benesi-Hildebrand equation was determined to be 1.21 × 10
M
. The quantum (Φ) yields were obtained as 0.040 and 0.775 for the chemosensor HMBP and HMBP-Al
, respectively. The response of the chemosensor HMBP towards Al
was attributed to the strategies of blocking the photo-induced electron transfer (PET) and CN isomerisation mechanisms. Finally, the sensing of the chemosensor HMBP for the determination of Al
in real food samples, drinking waters and herbal teas, were employed.


Natural radionuclides as background sources in the Modane underground laboratory

V Palušová, R Breier, E Chauveau, F Piquemal, P P Povinec
PMID: 32217198   DOI: 10.1016/j.jenvrad.2020.106185

Abstract

The Modane underground laboratory (LSM) is the deepest operating underground laboratory in Europe. It is located under the Fréjus peak in Savoie Alps in France, with average overburden of 4800 m w. e. (water equivalent), providing low-background environment for experiments in nuclear and particle physics, astrophysics and environmental physics. It is crucial to understand individual sources of background such as residual cosmic-ray flux of high-energy muons, muon-induced neutrons and contributions from radionuclides present in the environment. The identified dominant sources of background are radioactive contamination of construction materials of detectors and laboratory walls, radon contamination of the laboratory air, and neutrons produced in the laboratory. The largest neutron contribution has been identified from (α, n) reactions in low Z materials (10
-10
n s
Bq
) and from spontaneous fission of
U (1.1× 10
n s
Bq
).


Exudate - phenolphthalein pH test for evaluation of validity in seeds of Libidibia ferrea

Priscila C Souto, Edilma P Gonçalves, Jeandson S Viana, Júlio C A Silva, Débora T R G Ferreira, Lidiana N Ralph
PMID: 31644643   DOI: 10.1590/0001-3765201920180734

Abstract

Seed companies are looking for promising, quick and effective alternatives to determine the physiological quality of seeds. The objective of the current work was to study the efficiency of the exudate - phenolphthalein pH test to evaluate the seeds of two lots of Libidibia ferrea (Mart. ex Tul.) L. P. Queiroz var. ferrea. The statistical design for the the exudate - phenolphthalein pH test was completely randomized with four replicates of 50 seeds in a factorial design (2 x 5), two seed lots and five soaking periods (30, 60, 90, 120, and 150 minutes), respectively, using two constant temperatures (25 and 30°C). The percentage of viability and germination of the seeds did not differ in the temperatures of 25 and 30°C and in the soaking periods by the exudate - phenolphthalein pH test. Thus, it is recommended that the test be conducted for at least 30 minutes in distilled and deionized water at the constant temperature of 25 or 30°C to evaluate the vigor of the Libidibia ferrea.


A reversible calix[4]arene armed phenolphthalein based fluorescent probe for the detection of Zn

Serkan Erdemir, Sait Malkondu, Ozcan Kocyigit
PMID: 30565395   DOI: 10.1002/bio.3585

Abstract

A reversible and easy assembled fluorescent sensor based on calix[4]arene and phenolphthalein (C4P) was developed for selective zinc ion (Zn
) sensing in aqueous samples. The probe C4P demonstrated high selective and sensitive detection towards Zn
over other competitive metal ions. Interaction of Zn
with a solution of C4P resulted in a considerable increment in emission intensity at 440 nm (λ
= 365 nm) due to the suppression of photoinduced electron transfer (PET) process and the restriction of C=N isomerization. The binding constant (K
) of C4P with Zn
was calculated to be 4.50 × 10
M
and also the limit of detection of C4P for Zn
was as low as 0.108 μM (at 10
M level). Moreover, the fluorescence imaging in the human colon cancer cells suggested that C4P had great potential to be used to examine Zn
in vivo.


Evaluation of Bluestar

Autumn R Vineyard, Eric J Hazelrigg, Christopher J Ehrhardt, Catherine C Connon
PMID: 30380138   DOI: 10.1111/1556-4029.13946

Abstract

Accurate blood detection is a primary concern for forensic scientists, especially in highly compromised situations. In this study, blood was added to wood blocks and subjected to a variety of fire treatments: the absence or presence of accelerant, burn time (1, 3, or 5 min), and extinguishment method (smothering or dousing with water). Burned blocks were given a qualitative burn score, followed by removal of half of the char from each block and subsequent testing of each half for blood using luminol (13% positive; n = 96), Bluestar
Forensic Magnum (5.2% positive; n = 96), and combined phenolphthalein tetramethylbenzidine test (0% positive; n = 192). Luminol and Bluestar® Forensic Magnum performed similarly, both outperforming PTMB. Additionally, positive results were more likely from samples that were smothered, had a low burn score, and had more concentrated blood solutions (neat or 1:2). Overall, it is extremely unlikely that blood would be detected on combustible substrates exposed to direct fire.


A phenolphthalein-based fluorescent probe for the sequential sensing of Al

Xiang-Yu Kong, Ling-Jie Hou, Xiu-Qing Shao, Shao-Min Shuang, Yu Wang, Chuan Dong
PMID: 30308397   DOI: 10.1016/j.saa.2018.09.064

Abstract

A novel fluorescent probe, phenolphthalein‑dialdehyde‑(2‑pyridyl) hydrazone (L), for sequentially detecting Al
and F
in almost 100% aqueous medium was successfully designed and synthesized. The probe offers two binding pockets for Al
to form a 1: 2 ligand/metal complex, leading to a significant fluorescence enhancement at 465 nm. Further, the in-situ formed L-Al complex acts as a secondary fluorescent chemosensor for F
by quenching the fluorescence of the complex with high selectivity. The detection limit for Al
and F
sensing is 2.28 nM and 0.13 μM, respectively, which are far below the World Health Organization (WHO) acceptable limits (7.41 μM for Al
ion and 79 μM for F
) in drinking water. The probe L was successfully applied to the detection of Al
and F
in cells using fluorescence microscopy.


Colorimetric detection of Staphylococcus aureus using gold nanorods labeled with yolk immunoglobulin and urease, magnetic beads, and a phenolphthalein impregnated test paper

Bo Pang, Yan Zheng, Juan Wang, Yushen Liu, Xiuling Song, Jinhua Li, Shuo Yao, Kaiyue Fu, Kun Xu, Chao Zhao, Juan Li
PMID: 31396712   DOI: 10.1007/s00604-019-3722-0

Abstract

A colorimetric test is described for the rapid detection of Staphylococcus aureus (SA). Gold nanorods (AuNRs) are first labeled with urease and yolk immunoglobulin (IgY). This probe can specifically bind SA. In the next step, nonspecific magnetic beads and sample are added. This leads to the formation of the AuNR-IgY-SA-nMB immunocomplex which is then magnetically separated. Finally, a solution of urea is added to the supernatant. Ureases catalyzes the decomposition of urea which results in an increase in the pH value. The increase in the pH value is detected by using a phenolphthalein test paper which undergoes a color change from white to pink. The analytical process can be completed within 20 min. The method is highly specific and can detect as little as 476 cfu·mL
. It was verified by analyzing contaminated Chinese cabbage and beef samples, and 1000 cfu·mL
of SA were accurately detected. Graphical abstract Schematic representation of a colorimetric method for the detection of Staphylococcus aureus based on the immunocomplex formed from dual-labeled gold nanorod (AuNR) probe, bacteria and non-specific magnetic bead (nMB). This method can be completed within 20 min.


Laxative-Induced Contact Dermatitis

Jennifer E Melvin, Robert W Hickey
PMID: 29746360   DOI: 10.1097/PEC.0000000000001498

Abstract

A 5-year-old female with Charcot-Marie-Tooth neuropathy and a history of constipation presented to the emergency department with a new blistering buttocks rash, which was initially concerning for nonaccidental burn. Upon further investigation, it was found that Ex-Lax had been given to the patient for constipation. This had resulted in a bowel movement, which led to an irritant dermatitis. The patient was eventually diagnosed with senna-induced erosive diaper dermatitis. This case report highlights the importance of a thorough history and physical examination to prevent an unnecessary child abuse work-up.


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